(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(4-Chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based acylhydrazone derivative characterized by a 4-chlorophenyl substituent at the pyrazole C3 position and a 4-isopropylbenzylidene group at the hydrazide moiety. The 4-chlorophenyl group is a common pharmacophore in bioactive pyrazole compounds, enhancing lipophilicity and binding affinity to cellular targets . The 4-isopropylbenzylidene substituent introduces steric bulk, which may improve target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c1-13(2)15-5-3-14(4-6-15)12-22-25-20(26)19-11-18(23-24-19)16-7-9-17(21)10-8-16/h3-13H,1-2H3,(H,23,24)(H,25,26)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWXPXRLNHOHBZ-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and an isopropylbenzylidene moiety, contributing to its pharmacological properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.
- Molecular Formula : CHClNO
- Molecular Weight : 366.84 g/mol
- CAS Number : 306754-19-8
- Density : 1.3 ± 0.1 g/cm³
- LogP : 4.28
Synthesis
The synthesis of (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with isopropylbenzyl hydrazine followed by cyclization to form the pyrazole ring. The reaction conditions and purification methods can significantly affect the yield and purity of the final product .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide. This compound has shown promising inhibitory activity against various cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antitumor properties, (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide has demonstrated significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
This suggests its potential utility in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary results indicate moderate efficacy against Gram-positive bacteria, while its activity against Gram-negative bacteria remains limited.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | >64 |
These findings indicate that while the compound shows promise as an antimicrobial agent, further modifications may be necessary to enhance its efficacy against Gram-negative strains.
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are closely related to their structural features. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, enhances their lipophilicity and bioactivity. Studies suggest that modifications at the benzylidene position can lead to variations in potency and selectivity towards specific biological targets .
Case Studies
- Anticancer Efficacy : A study involving various pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited IC values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
- Inflammation Models : In vivo models have shown that compounds similar to (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide significantly reduced inflammation markers in animal models of arthritis .
Scientific Research Applications
Structure and Composition
The compound features a pyrazole ring substituted with a chlorophenyl group and an isopropylbenzylidene moiety. Its molecular formula can be denoted as , with a molecular weight of approximately 315.79 g/mol. The structural representation is crucial for understanding its reactivity and interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives, including those similar to (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide. For instance:
- Cell Proliferation Inhibition : Research indicates that certain pyrazole carbohydrazides demonstrate significant inhibition of A549 lung cancer cell proliferation, suggesting potential as anticancer agents .
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells, which is critical for therapeutic efficacy .
Anti-inflammatory Properties
Pyrazole derivatives have also shown promise in anti-inflammatory applications:
- Prostaglandin Inhibition : Compounds similar to (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant prostaglandin inhibition, comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively:
- Bactericidal and Bacteriostatic Effects : Some derivatives have demonstrated moderate bactericidal and bacteriostatic properties against various microbial strains, indicating their potential use in treating infections .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole carbohydrazides for their anticancer effects on different cell lines. The results showed that specific compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents against cancer .
Case Study 2: Anti-inflammatory Effects
In another investigation, several pyrazole derivatives were tested for their anti-inflammatory activity through prostaglandin inhibition assays. The findings indicated that certain compounds exhibited notable activity at low doses, highlighting their potential as new anti-inflammatory drugs .
Summary of Applications
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Moiety
- 4-Isopropylbenzylidene (Target Compound) : The bulky isopropyl group may enhance hydrophobic interactions with target proteins like VEGFR-2, as seen in VRB2 (N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide), which improved cell viability under hypoxia by suppressing VEGFR-2 signaling .
- 4-tert-Butylbenzylidene (Compound 26, Zheng et al.) : Exhibited potent growth inhibition (IC50 = 0.28 µM) and apoptosis induction in A549 lung cancer cells. The tert-butyl group’s increased bulk compared to isopropyl may contribute to higher potency .
- 4-Nitrobenzylidene () : The electron-withdrawing nitro group may reduce bioavailability compared to hydrophobic substituents, though its specific activity remains unquantified .
Substituent Effects on the Pyrazole Core
- 4-Chlorophenyl (Target Compound) : This group is recurrent in high-activity derivatives, such as compound 9 (IC50 = 0.28 µM) and VRB2, where it likely stabilizes target binding via π-π stacking or hydrophobic interactions .
- Biphenyl-4-yl () : Increased aromaticity may enhance DNA intercalation or kinase inhibition, but synthetic complexity could limit practicality .
- Furan-2-yl () : Heterocyclic substituents like furan may alter electronic properties but show variable activity depending on the target .
Table 1: Key Analogues and Their Anticancer Activity
*Direct IC50 data for the target compound is unavailable; activity inferred from structural analogs.
Computational and Structural Studies
Molecular docking studies on related compounds (e.g., methoxybenzylidene derivatives) suggest that electron-donating groups on the benzylidene moiety enhance interactions with hydrophobic kinase pockets, while chlorophenyl groups stabilize binding via van der Waals forces . The target compound’s isopropyl group may similarly occupy hydrophobic cavities in VEGFR-2, though explicit docking data is needed for validation.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing (E)-3-(4-chlorophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : Synthesis typically involves condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid . Characterization includes:
- FT-IR : Confirms imine (C=N, ~1600 cm⁻¹) and amide (N-H, ~3200 cm⁻¹) functional groups .
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals for the hydrazide backbone .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 409.1) .
- Single-crystal X-ray diffraction : Determines stereochemistry and crystal packing (e.g., E-configuration confirmed by torsion angles) .
Q. How is the crystal structure of this compound resolved, and what software is used?
- Methodological Answer : Single-crystal X-ray data are processed using SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) . WinGX or Olex2 interfaces are employed for visualization and H-atom placement . Key metrics include R-factors (<0.05) and anisotropic displacement parameters .
Q. What basic spectroscopic techniques validate the compound’s stability in solution?
- Methodological Answer :
- UV-Vis : Monitors π→π* transitions (e.g., ~300 nm) in solvents like DMSO .
- Solvent-dependent NMR : Assesses conformational stability (e.g., no tautomerism observed in DMSO-d6) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict biological activity?
- Methodological Answer :
- DFT (B3LYP/6-311G )**: Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge transfer potential . Solvent effects are modeled via IEFPCM .
- Molecular Docking (AutoDock Vina) : Screens against targets like VEGFR-2 (PDB: 4ASD). Docking scores (e.g., −9.2 kcal/mol) suggest stronger binding than reference drugs like Sunitinib .
- ADME Prediction (SwissADME) : Evaluates drug-likeness (e.g., Lipinski compliance) and bioavailability .
Q. How do experimental and computational results align or contradict in structural studies?
- Methodological Answer : Discrepancies arise in bond lengths (e.g., C=N: 1.28 Å experimentally vs. 1.32 Å computationally) due to crystal packing forces vs. gas-phase DFT . Hybrid functionals (e.g., CAM-B3LYP) improve agreement by accounting for dispersion .
Q. What protocols are used to evaluate anticancer or antiangiogenic activity?
- Methodological Answer :
Q. How are nonlinear optical (NLO) properties analyzed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
